molecular formula C22H23N3O4 B2668799 3-(4-Methoxyphenyl)-5-{1-[(4-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1795467-62-7

3-(4-Methoxyphenyl)-5-{1-[(4-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No.: B2668799
CAS No.: 1795467-62-7
M. Wt: 393.443
InChI Key: KRQUZVAIOTXKEA-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-5-{1-[(4-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a pyrrolidin-2-yl group, and a 1,2,4-oxadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring and the pyrrolidin-2-yl group suggests that the compound could have a fairly rigid structure. The methoxyphenyl groups could contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The 1,2,4-oxadiazole ring is a heterocycle that can participate in various chemical reactions. The methoxyphenyl and pyrrolidin-2-yl groups could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-oxadiazole ring and methoxyphenyl groups could influence the compound’s solubility, while the pyrrolidin-2-yl group could influence its stability .

Properties

IUPAC Name

1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-15-5-9-18(10-6-15)28-14-20(26)25-13-3-4-19(25)22-23-21(24-29-22)16-7-11-17(27-2)12-8-16/h5-12,19H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQUZVAIOTXKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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